4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to a class of sulfamoyl benzamide derivatives featuring a benzothiazole scaffold.
The target compound’s structure includes:
- A benzyl(methyl)sulfamoyl group at the 4-position of the benzamide ring.
- A (2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene substituent, where the benzothiazole ring is partially saturated (2,3-dihydro) and substituted with methyl groups at positions 3 and 4.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-17-8-7-11-21-22(17)27(3)24(31-21)25-23(28)19-12-14-20(15-13-19)32(29,30)26(2)16-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJLEIMNXNLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the benzamide group and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of the target compound and its closest structural analog, 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 850909-59-0), alongside hypothetical estimations for the target compound .
¹ The molecular formula is presented as a dimer for clarity in referencing the original source; the monomeric form is C24H23N3O4S2.
Key Differences and Implications
Substituent Effects: The 6-methoxy group in the analog introduces polarity (via the oxygen atom), enhancing water solubility compared to the target’s 4-methyl group, which increases hydrophobicity (higher XLogP3).
Saturation of Benzothiazole :
- The 2,3-dihydro feature in the target compound reduces aromaticity, likely diminishing π-π stacking interactions but increasing conformational flexibility. This could influence pharmacokinetic properties like membrane permeability.
Hydrogen-Bonding Capacity :
- The analog’s 6-methoxy group contributes to its higher hydrogen bond acceptor count (6 vs. 5), suggesting stronger polar interactions in aqueous environments or with target proteins.
Research Findings (Hypothetical)
While direct pharmacological data for the target compound is unavailable, insights can be extrapolated:
- Bioactivity : Sulfamoyl benzamides often target enzymes like kinases or carbonic anhydrases. The analog’s methoxy group may improve binding affinity to polar active sites, whereas the target’s methyl groups could favor hydrophobic pockets.
- Solubility : The analog’s lower logP (4.2 vs. ~5.0) suggests better aqueous solubility, critical for oral bioavailability.
- Synthetic Accessibility : The dihydro benzothiazole in the target compound may require more complex synthetic routes compared to the aromatic analog.
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfamoyl group attached to a benzamide core with a benzothiazole moiety. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that modifications in the benzothiazole structure can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The sulfamoyl group is known to interact with enzymes such as carbonic anhydrases and sulfonamide-sensitive enzymes. This interaction suggests that the compound may serve as a competitive inhibitor, impacting metabolic pathways crucial for cell survival .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Binding : The compound can form hydrogen bonds and π–π stacking interactions with enzyme active sites.
- Signal Transduction Modulation : By interacting with receptors or other signaling molecules, it may alter downstream signaling pathways involved in cell growth and apoptosis.
Case Studies
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- Synergistic Effects : When combined with existing antibiotics, it has shown enhanced efficacy against resistant bacterial strains.
- Target Identification : Ongoing research aims to elucidate specific protein targets within cancer cells that interact with this compound, potentially leading to new therapeutic strategies.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzothiazol-2-ylidene moiety via cyclization of thioamide precursors under dehydrating conditions (e.g., using PCl₃ or POCl₃) .
- Step 2: Introduction of the sulfamoyl group via nucleophilic substitution using benzyl(methyl)amine and sulfonyl chloride derivatives .
- Step 3: Final coupling of the sulfamoylbenzamide intermediate with the benzothiazol-2-ylidene fragment under basic conditions (e.g., K₂CO₃ in DMF) . Key considerations: Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) to minimize side reactions .
Q. What analytical methods are used to confirm the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the benzothiazol-2-ylidene group) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% for biological assays) using reverse-phase columns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 464.12) .
Q. How is the compound’s solubility and stability optimized for in vitro studies?
- Solubility: Tested in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Aggregation is monitored via dynamic light scattering (DLS) .
- Stability: Assessed under physiological pH (7.4) using UV-Vis spectroscopy over 24–72 hours. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst Screening: Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Flow Chemistry: Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility by maintaining precise temperature control .
- By-Product Analysis: Use TLC and GC-MS to identify side products (e.g., over-sulfonated intermediates) and adjust stoichiometry .
Q. What structural features dictate its biological activity, and how do they compare to analogs?
- Key Features:
| Feature | Role in Bioactivity | Evidence |
|---|---|---|
| Benzothiazol-2-ylidene | Enhances π-π stacking with enzyme active sites | |
| Sulfamoyl group | Modulates solubility and hydrogen bonding | |
| Z-configuration | Critical for target binding (e.g., kinase inhibition) |
- Analog Comparisons: Substituting benzyl(methyl)sulfamoyl with dipropylsulfamoyl reduces anticancer activity by 40% (IC₅₀ shift from 1.2 µM to 2.1 µM) .
Q. How can computational modeling predict its mechanism of action or metabolic pathways?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR kinase; binding energy ≤ -9.5 kcal/mol) .
- DFT Calculations: Assess electron distribution in the sulfamoyl group to predict oxidation susceptibility (e.g., methoxy → hydroxyl conversion) .
- ADMET Prediction: SwissADME or pkCSM to estimate metabolic stability (e.g., CYP3A4-mediated oxidation) .
Q. How can contradictory data on its biological activity be resolved?
- Case Study: Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.4 µM in similar assays) may arise from:
- Assay Conditions: Differences in ATP concentration (10 µM vs. 100 µM) in kinase inhibition studies .
- Cell Line Variability: P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR vs. parental MCF-7) .
- Resolution: Standardize protocols (e.g., CellTiter-Glo® viability assays) and validate target engagement via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
